molecular formula C29H18Cl2F2O4 B11017762 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11017762
M. Wt: 539.3 g/mol
InChI Key: ZDINMTBGRVQNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic 4-phenylcoumarin derivative characterized by halogenated benzyl ether substituents at the 5- and 7-positions of the coumarin scaffold. Its molecular structure includes two 2-chloro-6-fluorobenzyl groups, which confer distinct electronic and steric properties compared to non-halogenated analogs.

Properties

Molecular Formula

C29H18Cl2F2O4

Molecular Weight

539.3 g/mol

IUPAC Name

5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H18Cl2F2O4/c30-22-8-4-10-24(32)20(22)15-35-18-12-26(36-16-21-23(31)9-5-11-25(21)33)29-19(17-6-2-1-3-7-17)14-28(34)37-27(29)13-18/h1-14H,15-16H2

InChI Key

ZDINMTBGRVQNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl groups .

Scientific Research Applications

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Substituents (5,7-positions) Molecular Formula Molecular Weight Key Features Reference
5,7-Bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 2-Chloro-6-fluorobenzyl Not provided Not provided High electronegativity, potential halogen bonding, enhanced lipophilicity N/A
5,7-Bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one () 4-Methylbenzyl C₃₁H₂₆O₄ 462.545 Lower electronegativity, increased steric bulk from methyl groups
5,7-Dihydroxy-8-(2-methylbutanoyl)-6-[(E)-3,7-dimethylocta-2,6-dienyl]-4-phenyl-2H-chromen-2-one () Hydroxyl, acyl, and prenyl groups Not provided Not provided Neuroprotective activity, polar substituents, reduced metabolic stability
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one () Benzyloxy (5,7,2-positions) C₃₆H₂₈O₅ 540.60 High molecular weight, multiple benzyl groups, potential steric hindrance
6-Benzoyl-4-ethyl-5,7-dihydroxy-2H-chromen-2-one () Benzoyl (6-position), ethyl (4-position) C₁₈H₁₄O₅ 310.306 Hydroxy groups enhance solubility, benzoyl introduces π-π interactions

Physicochemical Properties

  • Electron Effects : The target compound’s 2-chloro-6-fluorobenzyl groups introduce strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets via halogen bonds. In contrast, the 4-methylbenzyl analog () lacks halogens, relying on hydrophobic interactions .
  • Molecular Weight : The tris-benzyloxy derivative () has a higher molecular weight (540.60 vs. ~462.545 for the 4-methylbenzyl analog), which may limit bioavailability .

Biological Activity

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

Property Details
Molecular Formula C29H18Cl2F2O4
Molecular Weight 530.35 g/mol
IUPAC Name 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
CAS Number 374600-05-2

The biological activity of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory and proliferative pathways. The compound's unique substitution pattern enhances its reactivity and potential biological efficacy compared to other chromen derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase by up-regulating p21 expression. In vitro assays demonstrated a significant cytotoxic effect against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer), with IC50 values ranging from 39 to 48 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It exhibits significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves modulation of signaling pathways that regulate inflammation.

Antimicrobial Activity

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has also demonstrated notable antimicrobial activity. It was effective against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.625 mg/mL . Additionally, it showed antifungal properties against Candida albicans.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A recent study investigated the effects of this compound on A549 cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Screening :
    • In vitro tests confirmed the compound's efficacy against multiple pathogens, indicating its potential for development into a new class of antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.